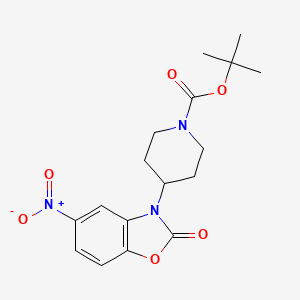![molecular formula C19H21ClN2O4 B3083689 [(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid CAS No. 1142204-44-1](/img/structure/B3083689.png)
[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid
Übersicht
Beschreibung
[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid, also known as 4-Chlorophenylacetic acid , is a chemical compound with the molecular formula C18H19ClN2O3 . It falls within the category of bioactive molecules and has garnered interest in proteomics research . The compound’s structure consists of a phenyl ring, an amino group, and an acetic acid moiety.
Molecular Structure Analysis
The molecular structure of this compound reveals its key functional groups. The chlorine-substituted phenyl ring, the amino group, and the carboxylic acid group contribute to its overall properties. For a visual representation, refer to the 2D molecular structure provided by the NIST Chemistry WebBook .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Antimicrobial Agents : A study synthesized formazans from a Mannich base related to 4-chlorophenyl, showing moderate antimicrobial activity against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
- Theoretical Study on Corrosion Inhibitors : Another research focused on quinoxalines compounds, including those with 4-chlorophenyl, as potential corrosion inhibitors, showing a correlation between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
- Synthesis of Clopidogrel Sulfate : The compound was used in the synthesis pathway of Clopidogrel Sulfate, an antiplatelet medication, highlighting its role in pharmaceutical manufacturing (Hu, 2012).
Biomedical Research
- Antimicrobial Potential : New quinazolines, synthesized using related compounds, exhibited potential as antimicrobial agents, effective against several bacteria and fungi (Desai, Shihora, & Moradia, 2007).
- Inhibition of Ethylene Formation in Plants : Oxime ether derivatives of aminooxyacetic acid, structurally related to the query compound, showed the ability to reduce ethylene evolution in plants, suggesting applications in agriculture (Kirchner, Schmidt, Jung, & Rademacher, 1993).
Other Applications
- Synthesis of Polymeric Protecting Groups : The compound was used in the synthesis of novel polymeric amino protecting groups, an essential aspect of peptide synthesis (Gormanns & Ritter, 1994).
- Development of Antifungal Agents : Novel triazolylindole derivatives, synthesized using related compounds, were evaluated for antifungal activity, demonstrating potential in combating fungal infections (Singh & Vedi, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(N-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-26-17-8-6-16(7-9-17)22(13-19(24)25)12-18(23)21-11-10-14-2-4-15(20)5-3-14/h2-9H,10-13H2,1H3,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKWBMOFSJVGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCCC2=CC=C(C=C2)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]-oxy}benzoic acid](/img/structure/B3083620.png)

![(1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B3083649.png)
![[[2-(Cyclopropylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083656.png)
![[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083666.png)
![((4-Methoxyphenyl){2-oxo-2-[(2-phenylethyl)amino]-ethyl}amino)acetic acid](/img/structure/B3083671.png)
![[(2-{[2-(2-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083676.png)
![[(2-{[2-(2,4-Dichlorophenyl)ethyl]amino}-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083681.png)
![[[2-(Cycloheptylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083692.png)
![[[2-(Cyclohexylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083694.png)
![[[2-(Cyclopentylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083696.png)
![[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid](/img/structure/B3083706.png)
![[(2-{[2-(4-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid](/img/structure/B3083710.png)
![[{2-[(2-Furylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B3083714.png)